Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate
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Overview
Description
Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate is an organic compound with a complex structure that includes a cyclobutyl group, a cyclopentyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyanoacetylation of amines, where an amine reacts with a cyanoacetate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins can provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate include other cyanoacetylated amines and cycloalkyl derivatives. Examples include:
- Methyl 2-[1-[2-[(1-cyanocyclopropyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate
- Methyl 2-[1-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both cyclobutyl and cyclopentyl groups, which can impart distinct chemical and biological properties. These structural elements can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-18(16(12-17)8-5-9-16)13(19)10-15(6-3-4-7-15)11-14(20)21-2/h3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIZXVZNKRZYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1(CCCC1)CC(=O)OC)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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